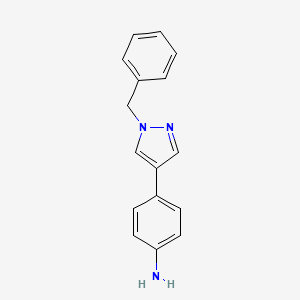

4-(1-Benzyl-1H-pyrazol-4-YL)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15N3 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

4-(1-benzylpyrazol-4-yl)aniline |

InChI |

InChI=1S/C16H15N3/c17-16-8-6-14(7-9-16)15-10-18-19(12-15)11-13-4-2-1-3-5-13/h1-10,12H,11,17H2 |

InChI Key |

DPRCPTHSRSIXGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Benzyl 1h Pyrazol 4 Yl Aniline and Its Structural Analogues

Strategies for Constructing the 1H-Pyrazole Core within the Target Compound

Cyclization Reactions and Precursor Transformations for Pyrazole (B372694) Ring Formation

The fundamental approach to synthesizing the pyrazole ring involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govjetir.org This classical method, known as the Knorr pyrazole synthesis, remains a widely used and versatile strategy. jetir.org Variations of this approach include the use of α,β-unsaturated ketones and aldehydes, which react with hydrazines to form pyrazoline intermediates that can be subsequently oxidized to the corresponding pyrazoles. nih.gov

More contemporary methods for pyrazole synthesis offer alternative pathways with improved regioselectivity and functional group tolerance. These include:

[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile. For instance, diazo compounds can react with alkynes in a [3+2] cycloaddition to afford pyrazoles. nih.gov Similarly, nitrilimines, generated in situ from hydrazonoyl halides, can undergo cycloaddition with alkenes to yield pyrazolines, which can then be oxidized to pyrazoles. nih.gov

Multicomponent Reactions: One-pot, multicomponent reactions provide an efficient means of assembling complex molecules from simple starting materials. For example, the reaction of an aldehyde, tosylhydrazine, and a terminal alkyne can directly yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

From other heterocycles: Pyrazole derivatives can also be synthesized through the transformation of other heterocyclic systems. For instance, isoxazoles can be converted to pyrazoles in a single step using a nickel catalyst. organic-chemistry.org

The choice of a specific synthetic route often depends on the desired substitution pattern on the pyrazole ring. For the synthesis of a 4-substituted pyrazole like the target compound, strategies that allow for regioselective functionalization at the C-4 position are particularly important.

Introduction of the 1-Benzyl Substituent via N-Alkylation Approaches

Once the pyrazole core is formed, the next crucial step is the introduction of the benzyl (B1604629) group at the N-1 position. N-alkylation of pyrazoles is a common transformation that can be achieved using various methods. researchgate.netsemanticscholar.org

A prevalent method involves the reaction of the NH-pyrazole with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. researchgate.net The choice of base and reaction conditions can influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted pyrazoles. To overcome issues of selectivity and harsh reaction conditions, several alternative methods have been developed:

Phase Transfer Catalysis (PTC): This technique is highly efficient for the N-alkylation of pyrazoles. researchgate.net It typically involves the use of a quaternary ammonium salt as the phase transfer catalyst, an alkyl halide as the alkylating agent, and a solid base like potassium hydroxide, often in the absence of a solvent. researchgate.net This method offers advantages such as mild reaction conditions and simple work-up procedures. researchgate.net

Acid-Catalyzed N-Alkylation: An alternative to base-mediated methods is the use of acid catalysis. For example, trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst can be used for the N-alkylation of pyrazoles. semanticscholar.orgmdpi.com This method provides a good yield for benzylic electrophiles and offers an alternative for substrates that are sensitive to strong bases. semanticscholar.orgmdpi.com

Ionic Liquids: The use of ionic liquids as reaction media for the N-alkylation of pyrazoles has also been explored. researchgate.net These reactions can be chemoselective and offer a "green" alternative to traditional organic solvents. researchgate.net

| Method | Alkylating Agent | Catalyst/Base | Key Features |

|---|---|---|---|

| Conventional Alkylation | Benzyl Halide | Strong Base (e.g., NaH, K2CO3) | Widely used, potential for regioselectivity issues. |

| Phase Transfer Catalysis | Benzyl Halide | Quaternary Ammonium Salt / KOH | High yields, mild conditions, often solvent-free. researchgate.net |

| Acid Catalysis | Benzyl Trichloroacetimidate | Brønsted Acid | Alternative to basic conditions, good for benzylic groups. semanticscholar.orgmdpi.com |

| Ionic Liquids | Benzyl Halide | Base (e.g., K2CO3) | "Green" solvent, can be chemoselective. researchgate.net |

Regioselective Functionalization at the Pyrazole C-4 Position to Facilitate Aniline (B41778) Attachment

With the 1-benzyl-1H-pyrazole scaffold in hand, the next step is to introduce a functional group at the C-4 position that can be converted to an amino group or directly coupled with aniline. Electrophilic substitution reactions on the pyrazole ring typically occur at the C-4 position, making it an accessible site for functionalization. nih.gov

Common strategies for C-4 functionalization include:

Halogenation: The pyrazole ring can be readily halogenated at the C-4 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 4-halopyrazole is a versatile intermediate for subsequent cross-coupling reactions.

Nitration: Nitration of the pyrazole ring can introduce a nitro group at the C-4 position. The nitro group can then be reduced to an amino group, providing a direct route to a 4-aminopyrazole precursor.

Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C-4 position, which can then be converted to an amino group via reductive amination.

Metal-catalyzed C-H Functionalization: Direct C-H functionalization at the C-4 position is a more atom-economical approach that has been gaining attention. However, controlling regioselectivity can be challenging.

Approaches for Incorporating the Aniline Moiety at the Pyrazole C-4 Position

The final key transformation in the synthesis of 4-(1-benzyl-1H-pyrazol-4-YL)aniline is the formation of the C-N bond between the pyrazole C-4 position and the aniline nitrogen. This can be achieved through direct coupling methods or by synthesizing an anilino precursor followed by transformation.

Direct Coupling Methodologies (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly well-suited for coupling an aryl halide (in this case, a 4-halo-1-benzyl-1H-pyrazole) with an amine (aniline). wikipedia.org

The success of the Buchwald-Hartwig amination depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent. nih.gov For the coupling of 4-halopyrazoles, various palladium sources such as Pd(dba)2 and a range of phosphine ligands have been investigated. nih.govresearchgate.net The reaction typically requires a strong base, such as sodium tert-butoxide or potassium tert-butoxide. researchgate.net

While highly effective, the Buchwald-Hartwig reaction can be sensitive to steric hindrance and the electronic properties of the coupling partners. nih.gov Therefore, careful optimization of the reaction conditions is often necessary to achieve high yields.

| Reactant 1 | Reactant 2 | Catalyst System | Key Features |

|---|---|---|---|

| 4-Halo-1-benzyl-1H-pyrazole | Aniline | Palladium Precatalyst (e.g., Pd(dba)2) + Phosphine Ligand | Versatile and widely used for C-N bond formation. wikipedia.org |

| 4-Iodo-1-benzyl-1H-pyrazole | Aniline | Copper(I) Iodide (CuI) | An alternative to palladium catalysis, particularly for certain substrates. nih.gov |

Synthesis of Anilino Precursors and Subsequent Transformation Pathways

An alternative to direct coupling involves the synthesis of a precursor molecule that already contains the anilino moiety, which is then used to construct the pyrazole ring. For example, a 1,3-dicarbonyl compound bearing an anilino group could be reacted with benzylhydrazine. However, the synthesis of such precursors can be complex and may not offer significant advantages over the direct coupling approach.

A more common indirect route involves the synthesis of a 4-aminopyrazole derivative, which is then arylated. For instance, a 4-nitro-1-benzyl-1H-pyrazole can be synthesized and the nitro group subsequently reduced to an amino group. This 4-amino-1-benzyl-1H-pyrazole can then undergo a C-N coupling reaction with a suitable aryl electrophile, such as a halobenzene, under conditions similar to the Buchwald-Hartwig amination.

Another approach involves the synthesis of phenylaminopyrazole derivatives through a one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine like benzylhydrazine. nih.gov This method allows for the direct incorporation of the phenylamino group during the formation of the pyrazole ring. nih.gov

Advanced Synthetic Techniques and Optimization of Reaction Conditions

Modern synthetic organic chemistry offers a plethora of tools to construct complex molecules like this compound with high efficiency and selectivity. The focus here is on contemporary methods that accelerate reaction rates and enhance product yields, alongside the catalytic systems that are pivotal for forming the key carbon-nitrogen bond.

Application of Microwave-Assisted Synthesis in Pyrazole-Aniline Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by ensuring uniform and rapid heating of the reaction mixture.

In the context of pyrazole-aniline chemistry, microwave heating has been effectively utilized for the synthesis of various pyrazole derivatives. For instance, the preparation of 1-aryl-1H-pyrazole-5-amines has been achieved efficiently using a microwave-mediated method with water as the solvent nih.gov. This approach involves the reaction of an α-cyanoketone or 3-aminocrotononitrile with an aryl hydrazine in the presence of hydrochloric acid, followed by heating in a microwave reactor at 150 °C for a short duration nih.gov. Such protocols offer significant advantages in terms of time and resource efficiency, with typical isolated yields ranging from 70-90% nih.gov. A similar strategy could be envisioned for the synthesis of precursors to this compound.

Furthermore, the synthesis of 5-amino-4-cyanopyrazoles has been successfully carried out using a novel flow microwave device, which allows for reactions to be performed on a larger scale durham.ac.uk. This combination of flow chemistry and microwave irradiation facilitates the isolation of pure products in high yields without the need for extensive chromatographic purification durham.ac.uk.

| Reaction | Conditions | Time | Yield | Reference |

| Synthesis of 1-aryl-1H-pyrazole-5-amines | α-cyanoketone, aryl hydrazine, 1 M HCl, H₂O, Microwave | 10-15 min | 70-90% | nih.gov |

| Synthesis of 5-amino-4-cyanopyrazoles | Hydrazines, ethoxymethylene malononitrile, Flow microwave | Not specified | 62-96% | durham.ac.uk |

Catalytic Systems for Efficient Carbon-Nitrogen Bond Formation

The formation of the carbon-nitrogen (C-N) bond between the pyrazole ring and the aniline moiety is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are among the most powerful and versatile methods for constructing such bonds.

These reactions typically employ a palladium catalyst in conjunction with a suitable ligand to facilitate the coupling of an aryl halide or triflate with an amine. The direct synthesis of N-arylated carbazoles through a palladium-catalyzed amination of cyclic iodonium salts with anilines highlights the utility of this approach beilstein-journals.org. In this case, electron-poor aniline derivatives react smoothly with a palladium acetate catalyst to afford the desired products in good yields beilstein-journals.org.

The synthesis of a novel tetracyclic structure, 8,9-dihydroimidazo[4,5-c]pyrrolo[3,2-g]quinolin-4(5H)-one, has been achieved via a palladium-catalyzed intramolecular arylation, demonstrating the power of this catalysis in complex molecule synthesis researchgate.net. For the synthesis of this compound, a plausible strategy would involve the Buchwald-Hartwig coupling of a 4-halo-1-benzyl-1H-pyrazole with aniline, or a 1-benzyl-4-pyrazolyl triflate with aniline, in the presence of a suitable palladium catalyst and ligand system. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂ / Xantphos | Cyclic iodonium salt, Aniline | N-arylcarbazole | beilstein-journals.org |

| Palladium catalyst | N-(2-bromoaryl)carbazoles | Indolo[3,2,1-jk]carbazoles | |

| Palladium catalyst | Imidazole derivatives | Fused heteroaromatic compounds | researchgate.net |

Spectroscopic Characterization and Structural Elucidation Methodologies

Once synthesized, the precise chemical structure of this compound and its analogues must be confirmed. A combination of spectroscopic techniques is employed for this purpose, each providing unique and complementary information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

For a compound like this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the benzyl group (a singlet for the CH₂ protons and multiplets for the phenyl protons), the pyrazole ring protons, and the protons of the aniline ring. The integration of these signals would correspond to the number of protons in each environment. For the closely related compound, 4-(1H-pyrazol-4-yl)aniline, a ¹H NMR spectrum is available, which can serve as a reference chemicalbook.com. The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom in the molecule. For instance, NMR data for N-benzylaniline derivatives show characteristic chemical shifts for the benzylic CH₂ carbon at around 48.4 ppm rsc.org.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Benzyl CH₂ | ~5.3 |

| ¹H | Aromatic (Benzyl & Phenyl) | 6.5 - 7.5 |

| ¹H | Pyrazole CH | ~7.5 - 8.0 |

| ¹H | Aniline NH₂ | Broad singlet |

| ¹³C | Benzyl CH₂ | ~50 - 55 |

| ¹³C | Aromatic & Pyrazole | 110 - 150 |

Infrared (IR) and Mass Spectrometry (MS) for Compound Verification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the aniline group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and benzyl groups, and C=C and C=N stretching vibrations of the aromatic and pyrazole rings mdpi.com.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information, for example, the loss of a benzyl group is a common fragmentation pathway for N-benzylated compounds mdpi.com.

| Spectroscopy | Functional Group | Expected Absorption/Fragment |

| IR | Aniline N-H | 3300-3500 cm⁻¹ (stretching) |

| IR | Aromatic C-H | ~3000-3100 cm⁻¹ (stretching) |

| IR | Aromatic C=C | ~1450-1600 cm⁻¹ (stretching) |

| MS | Molecular Ion (M⁺) | Corresponding to the molecular weight |

| MS | Fragmentation | Loss of benzyl group (C₇H₇) |

X-ray Crystallography for Definitive Solid-State Structural Analysis

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 4-Benzyl-1H-pyrazole | Monoclinic | P2₁ | Chiral crystal structure, alternating bilayers of pyrazole and phenyl rings. nih.govnih.gov | nih.govnih.govresearchgate.net |

| 3,5-Diamino-4-benzyl-1H-pyrazole | Monoclinic | P2₁/c | Centrosymmetric space group, similar bilayer structure. nih.govnih.gov | nih.govnih.govresearchgate.net |

Computational Chemistry and Molecular Modeling Investigations of 4 1 Benzyl 1h Pyrazol 4 Yl Aniline Derivatives

Density Functional Theory (DFT) Studies and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure and properties of molecules with a good balance of accuracy and computational cost.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule. This is achieved through geometry optimization. For derivatives of 4-(1-Benzyl-1H-pyrazol-4-YL)aniline, DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, are employed to find the minimum energy conformation. ajpp.innih.gov

In a study on monoacyl aniline (B41778) derivatives, it was found that the methoxy (B1213986) group substituent on the benzene (B151609) ring can cause some changes in the C–C bond distances. ajpp.inuomisan.edu.iq For N-benzylaniline, an asymmetry is observed in the C2-N1 and C8-N1 bond lengths due to the coulomb repulsive interaction of the methylene (B1212753) group. libretexts.org The planarity between the pyrazole (B372694) and aniline rings is a crucial factor, as greater co-planarity allows for better electron delocalization, which can be important for the molecule's properties. ajchem-a.com In the case of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, two distinct polymorphs were identified through single-crystal X-ray diffraction, indicating that different solid-state arrangements are possible. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Related Pyrazole Derivative (Note: Data is hypothetical and based on typical values found in related structures for illustrative purposes, as specific data for the title compound is not available.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Aniline) | 1.40 | - | - |

| C-C (Ring-Ring) | 1.48 | - | - |

| N-N (Pyrazole) | 1.35 | - | - |

| C-N-C (Aniline-Methylene) | - | 121.0 | - |

| Ring-Ring Twist | - | - | 35.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule. thaiscience.info

For various pyrazole derivatives, DFT calculations have been used to determine the HOMO and LUMO energies. In a study of N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives, FMO analysis was conducted using the B3LYP/6-31G(d,p) level of theory. asianpubs.orgresearchgate.net The distribution of these orbitals reveals the electron-rich and electron-poor regions of the molecule. For instance, the HOMO is often localized on the aniline moiety, indicating its electron-donating nature, while the LUMO may be distributed over the pyrazole ring and its substituents.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Pyrazole Derivative (Note: Data is hypothetical and based on typical values found in related structures for illustrative purposes.)

| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Derivative A | -5.8 | -1.9 | 3.9 |

| Derivative B | -6.1 | -2.0 | 4.1 |

Natural Bonding Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It helps to understand charge transfer and hyperconjugative interactions. libretexts.org Natural Population Analysis (NPA) is used to calculate the charge distribution on each atom.

In studies of related aniline derivatives, NBO analysis has revealed significant charge delocalization from the lone pair of the nitrogen atom to the aromatic ring. This delocalization contributes to the stability of the molecule. The analysis can also quantify the strength of various bonds and identify key orbital interactions that influence the molecular properties.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Identification

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack.

For pyrazole and aniline derivatives, MEP maps typically show a negative potential around the nitrogen atoms of the pyrazole ring and the aniline group, making these sites potential hydrogen bond acceptors. chemmethod.comresearchgate.net The hydrogen atom of the aniline's amino group will show a positive potential, indicating its role as a hydrogen bond donor. These maps are crucial for understanding intermolecular interactions, including those with biological receptors. researchgate.net

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies on pyrazole-aniline derivatives have been performed to predict their binding modes and affinities with various biological targets. For example, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were docked into the active site of cyclin-dependent kinase 2 (CDK2), a protein involved in cancer. nih.govresearchgate.net The results of these studies provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

In a study on substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives as potential DPP-IV inhibitors, docking scores ranged from -8.5 to -9.6 kcal/mol, which were better than the standard drug Anagliptin. chemmethod.com Similarly, docking studies on other pyrazole derivatives against various protein kinases have shown that these compounds can fit well into the binding pockets, forming crucial hydrogen bonds with key amino acid residues. nih.gov

Table 3: Molecular Docking Results of a Related Pyrazole Derivative with a Protein Target (Note: Data is hypothetical and based on typical values found in related structures for illustrative purposes.)

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Derivative A | CDK2 | -9.2 | LEU83, LYS33, GLN131 | 2 |

| Derivative B | VEGFR-2 | -8.7 | CYS919, ASP1046 | 3 |

Identification of Key Interaction Sites within Enzyme Active Pockets

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique elucidates the specific interactions that stabilize the ligand-receptor complex, offering a rationale for the compound's biological activity. Studies on pyrazole derivatives have successfully used docking simulations to identify key interactions within the active sites of various enzymes, such as Dipeptidyl Peptidase-IV (DPP-IV), a target in type 2 diabetes treatment. chemmethod.comchemmethod.com

For instance, in a study of substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives, molecular docking revealed that the compounds fit effectively into the DPP-IV enzyme's active site. chemmethod.com The most potent derivative, designated as ST-24, demonstrated a binding free energy of -9.6 kcal/mol, which was superior to the standard drug Anagliptin (-7.6 kcal/mol). chemmethod.comchemmethod.com The stability of this complex was attributed to a network of specific interactions with key amino acid residues. chemmethod.com

These interactions included:

Hydrogen Bonds: Seven hydrogen bonds were formed with residues such as Arg358, Pro359, Ser630, Tyr666, Glu206, and His126. chemmethod.comchemmethod.com

Hydrophobic Interactions: The compound engaged in π-π stacking with Phe357 and a π-π T-shaped interaction with Tyr666. An additional π-alkyl interaction was observed with Arg358. chemmethod.com

Electrostatic Interactions: Five electrostatic interactions were identified, including halogen interactions with Ser630, an attractive charge with Glu206, and π-cation interactions with Phe357 and Arg125. chemmethod.com

Such detailed mapping of interaction sites is critical for structure-activity relationship (SAR) studies, guiding the rational design of new derivatives with enhanced potency and selectivity. biointerfaceresearch.comnih.gov

Table 1: Key Interactions of Compound ST-24 within the DPP-IV Active Site

| Interaction Type | Interacting Amino Acid Residues |

| Hydrogen Bonding | Arg358, Pro359, Ser630, Tyr666, Glu206, His126 chemmethod.comchemmethod.com |

| Hydrophobic | Phe357 (π-π stacked), Tyr666 (π-π T-shaped), Arg358 (π-alkyl) chemmethod.com |

| Electrostatic | Ser630 (halogen), Glu206 (attractive charge), Phe357 (π-cation), Arg125 (π-cation) chemmethod.com |

Molecular Dynamics Simulations for Investigating Conformational Flexibility and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. These simulations are used to assess the stability of the predicted binding mode and investigate the conformational flexibility of both the ligand and the protein. chemmethod.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Screening and Pharmacokinetic Prediction

In the early stages of drug development, it is essential to evaluate the pharmacokinetic properties of lead compounds. chemmethod.com In silico ADMET screening provides a rapid and cost-effective method to predict a molecule's behavior in the body, helping to identify potential liabilities and reduce the likelihood of late-stage clinical failures. chemmethod.comneliti.com Comprehensive computational analyses are performed on derivatives of this compound to assess their drug-likeness and pharmacokinetic profiles using various online tools and platforms like SwissADME and ADMETlab 3.0. chemmethod.com

Predictive Models for Drug-Like Properties (e.g., Solubility, Permeability)

Aqueous solubility is another critical parameter for oral bioavailability. Predictive models estimate this property using the logarithmic value of solubility (LogS). For a series of ((substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives, the predicted LogS values were in the range of -4 to -6, indicating good to moderate solubility. chemmethod.comchemmethod.com

Table 2: Predicted Physicochemical and Drug-Like Properties of Representative Pyrazole Derivatives

| Property | Predicted Value/Range | Significance |

| Molecular Weight | Often ≤500 Da, with some exceptions chemmethod.comchemmethod.com | Adherence to Lipinski's Rule of Five |

| Lipophilicity (LogP) | Varies based on substitution | Influences absorption and permeability |

| Aqueous Solubility (LogS) | -4 to -6 chemmethod.comchemmethod.com | Indicates good to moderate solubility |

| Hydrogen Bond Donors | Varies | Affects membrane permeability and target binding |

| Hydrogen Bond Acceptors | Varies | Affects membrane permeability and target binding |

Metabolic Stability Predictions

The metabolic stability of a drug candidate is a key determinant of its half-life and dosing regimen. In silico models predict a compound's susceptibility to metabolism, primarily by the Cytochrome P450 (CYP) family of enzymes. These predictions are a standard component of comprehensive ADMET screening for pyrazole derivatives. chemmethod.comchemmethod.comnih.gov The analysis typically involves predicting whether the compound is likely to be a substrate or an inhibitor of major CYP isozymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Identifying potential drug-drug interactions and metabolic liabilities early in the discovery process allows for structural modifications to improve the compound's pharmacokinetic profile.

Structure Activity Relationship Sar Studies and Rational Design of 4 1 Benzyl 1h Pyrazol 4 Yl Aniline Analogues

Elucidation of Structural Modulations on Biological Activity and Selectivity

The systematic modification of the 4-(1-benzyl-1H-pyrazol-4-yl)aniline core has provided deep insights into how different substituents and structural arrangements influence biological outcomes. These studies are crucial for fine-tuning the molecule's interaction with its intended biological target.

The pyrazole (B372694) ring is a cornerstone of the scaffold's activity, and substitutions at its various positions have profound effects.

N1-Benzyl Group: The benzyl (B1604629) group at the N1 position of the pyrazole ring plays a significant role in orienting the molecule within the binding pocket of its target protein. Variations in the substitution pattern of this benzyl ring can drastically alter binding affinity and selectivity. For instance, the introduction of substituents on the phenyl ring of the benzyl moiety can modulate hydrophobic interactions. Studies on related pyrazole derivatives have shown that electron-donating or electron-withdrawing groups on this ring can influence the electronic properties of the pyrazole core, thereby affecting its interaction with key amino acid residues. In some cases, replacing the benzyl group with other aryl or heteroaryl moieties has been explored to probe different regions of the binding site. For example, replacing a 2-methylphenyl group with a 3-pyridinyl or 4-pyridinyl group has been shown to decrease cytotoxic activity in certain contexts, while a 3-pyridine ring with a methyl group at a topologically equivalent position can retain potency acs.org.

C4-Aniline Moiety: The aniline (B41778) group at the C4 position of the pyrazole is a critical pharmacophoric element, often involved in hydrogen bonding or other key interactions with the target. The nature and position of substituents on the aniline ring are pivotal for activity.

The aniline phenyl ring offers a versatile platform for structural modification to enhance biological activity and selectivity. The electronic and steric properties of substituents on this ring can fine-tune the molecule's interaction with its target. For many kinase inhibitors based on a pyrazole scaffold, the aniline moiety is crucial for establishing key hydrogen bonds with the hinge region of the kinase domain.

| Substitution Position | Type of Substituent | Effect on Activity |

| ortho | Small, electron-withdrawing | Can enhance potency by forming additional interactions. |

| meta | Methoxy (B1213986) group | In some cases, has been shown to increase activity mdpi.com. |

| para | Halogens (e.g., Chloro, Fluoro) | Often leads to increased potency. |

| para | Bulky groups | May decrease activity due to steric hindrance. |

For example, in related kinase inhibitors, a halogen at the para-position of the aniline ring often enhances inhibitory activity. The electronic effect of substitutions is also significant; electron-withdrawing groups can increase the acidity of the aniline's amino group, potentially strengthening hydrogen bonds with the target protein mdpi.com.

While the parent compound features a direct bond between the pyrazole and aniline rings, introducing a linker can alter the molecule's flexibility and orientation. Linker modifications can include short alkyl chains, amides, or other functional groups. The length and nature of the linker can be optimized to achieve a more favorable binding pose. For instance, lengthening an aliphatic chain in certain pyrazole derivatives has been shown to lead to higher anti-inflammatory activity mdpi.com.

Identification of Key Pharmacophoric Elements Critical for Molecular Target Recognition

Pharmacophore modeling helps to identify the essential structural features required for a molecule to bind to its target. For the this compound scaffold, key pharmacophoric elements often include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the pyrazole ring and the amino group of the aniline moiety frequently act as hydrogen bond donors and acceptors, forming crucial interactions with the target protein nih.gov.

Hydrophobic Regions: The benzyl group and the phenyl ring of the aniline moiety provide hydrophobic surfaces that can engage with nonpolar pockets in the binding site nih.gov.

Aromatic Rings: The pyrazole, benzyl, and aniline rings can participate in π-π stacking or other aromatic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan.

A typical pharmacophore model for a kinase inhibitor based on this scaffold might feature a hydrogen bond acceptor interacting with the hinge region of the kinase, a hydrogen bond donor, and one or more hydrophobic features to occupy adjacent pockets.

Principles of Rational Design for Enhanced Bioactivity and Optimized Interactions

Rational drug design for this class of compounds is guided by an iterative process of design, synthesis, and biological evaluation, often informed by computational methods like molecular docking and SAR data. Key principles include:

Structure-Based Design: When the three-dimensional structure of the target protein is known, molecular docking can be used to predict the binding mode of novel analogues. This allows for the design of molecules with substituents that can form specific, favorable interactions with the target, such as hydrogen bonds or hydrophobic contacts nih.gov.

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a phenyl ring might be replaced with a bioisosteric heterocycle to improve solubility or alter metabolic stability nih.gov.

Conformational Constraint: Introducing rigidity into the molecule, for instance by creating cyclic structures or introducing double bonds, can lock it into a bioactive conformation, potentially increasing affinity and selectivity.

Development of Targeted Chemical Libraries Based on the this compound Scaffold

The this compound scaffold serves as a versatile template for the construction of targeted chemical libraries. These libraries are collections of structurally related compounds that are synthesized and screened to identify new hits and to further explore the SAR of a particular class of molecules. The development of such libraries often involves parallel synthesis techniques, which allow for the rapid generation of a large number of analogues. By systematically varying the substituents on the N1-benzyl group and the C4-aniline ring, researchers can efficiently map the SAR landscape and identify compounds with optimized properties for a specific biological target mdpi.com.

Exploration of Biological Activities and Associated Molecular Mechanisms for 4 1 Benzyl 1h Pyrazol 4 Yl Aniline Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of the 4-(1-benzyl-1H-pyrazol-4-yl)aniline scaffold have been the subject of numerous studies to evaluate their potential as enzyme inhibitors. These investigations have uncovered significant activity against enzymes crucial to metabolic pathways, cell cycle regulation, and DNA replication.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Research and its Role in Metabolic Pathways

Dipeptidyl peptidase-IV (DPP-IV) is a well-established therapeutic target for type 2 diabetes mellitus (T2DM). chemmethod.commdpi.com Its inhibition prevents the degradation of incretin (B1656795) hormones, such as GLP-1 and GIP, which in turn enhances insulin (B600854) secretion and improves glucose control. researchgate.net The pyrazole (B372694) nucleus is a core component of several known DPP-IV inhibitors. chemmethod.comnih.gov

Computational and in-vitro studies on substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives, which are structurally related to the core compound, have identified them as potential DPP-IV inhibitors. chemmethod.com A comprehensive computational analysis of 30 such derivatives showed promising results, with all compounds exhibiting better docking scores (-8.5 to -9.6 kcal/mol) than the approved drug Anagliptin (-7.6 kcal/mol). chemmethod.com This suggests a strong potential for inhibiting the DPP-IV enzyme. chemmethod.com Among the tested compounds, one derivative, designated ST-24, was identified as the most active. chemmethod.com

Further research into other pyrazole-based compounds has provided concrete evidence of their DPP-IV inhibitory potential. A series of pyrazole-thiosemicarbazones demonstrated potent inhibition. nih.govresearchgate.net One derivative, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, was found to be a particularly effective DPP-IV inhibitor, with an IC₅₀ value significantly lower than that of the reference drug, sitagliptin. nih.govresearchgate.net Molecular docking studies revealed that the pyrazole scaffold of this compound forms crucial π-π interactions within the enzyme's active site. nih.govresearchgate.net

| Compound Class | Specific Derivative | DPP-IV Inhibition (IC₅₀) | Reference Drug (Sitagliptin) IC₅₀ |

| Pyrazole-Thiosemicarbazone | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) | 1.266 ± 0.264 nM | 4.380 ± 0.319 nM |

| Pyrazole-Thiosemicarbazone | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-(trifluoromethyl)benzylidene)thiosemicarbazide (2g) | 4.775 ± 0.296 nM | 4.380 ± 0.319 nM |

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Modulation

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that play a pivotal role in regulating the cell cycle. nih.govresearchgate.net Their deregulation is a hallmark of cancer, making them an attractive target for anticancer therapies. researchgate.net The pyrazole scaffold is a privileged structure found in many kinase inhibitors. nih.gov

A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through the bioisosteric replacement of a phenylsulfonamide moiety with a pyrazole ring, has shown potent CDK2 inhibitory activity. nih.gov One compound from this series, compound 15 , emerged as the most potent CDK2 inhibitor with a Kᵢ value of 0.005 µM and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI₅₀ = 0.127–0.560 μM). nih.govnih.gov Mechanistic studies in ovarian cancer cells confirmed that this compound reduces the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest in the S and G2/M phases and inducing apoptosis. nih.govnih.gov

Similarly, another study on pyrazole derivatives identified several potent CDK2/cyclin A2 inhibitors. researchgate.netnih.gov The most promising compounds exhibited IC₅₀ values in the low micromolar to nanomolar range. researchgate.net Western blot analysis confirmed their inhibitory effect on CDK2 in HCT-116 cell lines, and further investigation showed that a lead compound induced significant cell cycle arrest at the G1 phase and promoted apoptosis. researchgate.net

| Compound Class | Specific Derivative | CDK2 Inhibition (IC₅₀ / Kᵢ) | Antiproliferative Activity (GI₅₀) |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Compound 15 | Kᵢ = 0.005 µM | 0.127–0.560 μM (Panel of 13 cancer cell lines) |

| Pyrazole Derivative | Compound 9 | IC₅₀ = 0.96 μM | Not specified |

| Pyrazole Derivative | Compound 7d | IC₅₀ = 1.47 μM | Not specified |

| Pyrazole Derivative | Compound 7a | IC₅₀ = 2.0 μM | Not specified |

| Pyrazole Derivative | Compound 4 | IC₅₀ = 3.82 μM | 3.81 μM (Full panel) |

Topoisomerase Inhibition Investigations and DNA Intercalation Mechanisms

DNA topoisomerases are essential enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes. mdpi.com Agents that can interfere with their function, for example by intercalating into the DNA double helix, are potent anticancer drugs. nih.govnih.gov DNA intercalators typically possess planar aromatic ring systems that can insert themselves between DNA base pairs. mdpi.comnih.gov

Research has shown that pyrazole-containing compounds can act as DNA intercalating agents and topoisomerase inhibitors. mdpi.com For instance, a series of derivatives fusing a triazoloquinoxaline ring system with a pyrazole moiety were designed to act as DNA intercalators and Topo II inhibitors. mdpi.com The planar triazoloquinoxaline chromophore is designed to insert between DNA bases, while other structural features enhance DNA affinity. mdpi.com One derivative from this series, compound 7e , demonstrated the most potent Topo II inhibitory activity (IC₅₀ = 0.890 µM) and a high DNA binding affinity (IC₅₀ = 29.06 µM). mdpi.com

Furthermore, other studies have indicated that pyrazole derivatives can act as DNA gyrase inhibitors, which is a type of topoisomerase II found in bacteria, suggesting a broader potential for this scaffold in targeting DNA-related enzymes. chemmethod.com

| Compound Class | Specific Derivative | Target | Activity (IC₅₀) |

| Triazoloquinoxaline-pyrazole hybrid | Compound 7e | Topoisomerase II | 0.890 µM |

| Triazoloquinoxaline-pyrazole hybrid | Compound 7c | Topoisomerase II | 0.940 µM |

| Triazoloquinoxaline-pyrazole hybrid | Compound 7e | DNA Binding | 29.06 µM |

| Triazoloquinoxaline-pyrazole hybrid | Doxorubicin (Reference) | DNA Binding | 31.27 µM |

Research into Plasmodium Phosphatidylinositol 4-Kinase Beta (PI4Kβ) and cGMP-Dependent Protein Kinase (PKG) Inhibition

The emergence of drug-resistant strains of the malaria parasite Plasmodium falciparum necessitates the discovery of novel therapeutic targets. nih.govmalariaworld.org Key signaling pathways within the parasite, regulated by kinases, are considered promising avenues for drug development. malariaworld.org

The cGMP-dependent protein kinase (PKG) is a critical regulator of the complex life cycle of the malaria parasite and is considered an essential enzyme. malariaworld.org Targeting this kinase could lead to drugs that not only treat the disease but also block its transmission. Research has shown that inhibiting PKG can disrupt multiple vital processes, including gametocyte activation and merozoite egress from red blood cells. While specific studies on this compound are limited, various pyrazole derivatives have been investigated as antimalarial agents, targeting different parasitic enzymes. researchgate.netnih.gov

Another validated drug target in Plasmodium is phosphatidylinositol 4-kinase (PI4K), an enzyme essential for multiple stages of the parasite's life cycle. A notable PI4K inhibitor, MMV390048, which belongs to the 2-aminopyridine (B139424) class, has shown efficacy against all life cycle stages of the parasite. Although not a pyrazole derivative, the success of PI4K inhibitors highlights the potential of targeting this kinase. The development of pyrazole-based PI4K inhibitors could offer a new line of attack against malaria.

Antimicrobial Research and Associated Mechanisms of Action

The pyrazole scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing activity against a wide range of resistant bacterial strains. chemmethod.com

Antibacterial Activity against Bacterial Strains

Derivatives of this compound have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria. A study focused on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, which are structurally analogous, revealed potent bactericidal activity. These compounds were effective against bacterial growth in both planktonic and biofilm forms. The mechanism of action for these compounds is believed to be the inhibition of fatty acid biosynthesis.

The antibacterial potency was found to be influenced by substituents on the aniline (B41778) moiety. For example, the introduction of lipophilic groups significantly improved activity. One of the most potent compounds in the series showed a minimum inhibitory concentration (MIC) of 1 µg/mL against S. aureus.

Other research on pyrazole derivatives has identified different mechanisms of antibacterial action, including the disruption of the bacterial cell wall and the inhibition of DNA gyrase. chemmethod.com Some pyrazole-derived hydrazones are potent growth inhibitors of A. baumannii and are also effective against S. aureus biofilms. chemmethod.com

| Compound Series | Bacterial Strain | Activity (MIC in µg/mL) |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | S. aureus | 1 |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | S. epidermidis | 2 |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | B. subtilis | 2 |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | E. faecalis | 2 |

| Naphthyl-substituted pyrazole-derived hydrazones | S. aureus | 0.78–1.56 |

| Naphthyl-substituted pyrazole-derived hydrazones | A. baumannii | 0.78–1.56 |

Antifungal Efficacy against Fungal Species

The investigation into the antifungal properties of this compound and its derivatives has yielded varied results. A series of pyrazole analogues of the clinically used antifungal drug bifonazole (B1667052) were synthesized and evaluated for their in-vitro activity against several fungal species. nih.gov These compounds, specifically [α-(1,5-disubstituted 1H-pyrazol-4-yl)benzyl]azoles, were tested against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. However, the results of these tests were not significant, indicating a lack of potent antifungal efficacy for these particular derivatives. nih.gov

Further research into azole derivatives has highlighted the importance of specific structural features for antifungal activity. For instance, in studies of 1,4-benzothiazine azole derivatives, the presence of an ether substitution in the side chain was found to be a key determinant of in-vivo activity. nih.gov While these ether derivatives showed limited anti-Candida effects in vitro, they were the most active compounds in vivo. nih.gov This discrepancy suggests that the in-vivo activity may be attributable to metabolic activation or an immunomodulating effect, where the compounds enhance the host's protective immune response in addition to any direct antifungal action. nih.gov

Table 1: Antifungal Activity of Bifonazole Analogue

| Fungal Species | In-Vitro Activity |

| Candida albicans | Not Significant nih.gov |

| Cryptococcus neoformans | Not Significant nih.gov |

| Aspergillus fumigatus | Not Significant nih.gov |

Antiamoebic Properties and Protozoal Target Interactions

Research has explored the activity of pyrazole-containing compounds against various protozoa, including Leishmania species. nih.gov A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrated notable activity against both Leishmania infantum and Leishmania amazonensis. nih.gov Specifically, some of these compounds exhibited a profile against L. infantum that was comparable to the reference drug pentamidine, but with lower cytotoxicity. nih.gov

Molecular modeling studies provided insights into the structural features that may enhance the interaction of these derivatives with their parasitic targets. nih.gov The analysis suggested that modifications to the electronic regions, orientation, and lipophilicity of the compounds could improve their efficacy. nih.gov For instance, the most active inhibitors of L. amazonensis and L. infantum were found to be sufficiently hydrophobic to penetrate biological membranes. nih.gov These findings indicate that the pyrazole scaffold is a promising starting point for the design of new antileishmanial agents. nih.gov

Antiviral Investigations and Viral Target Interactions

While specific studies on the antiviral activity of this compound are not extensively detailed in the provided context, the broader class of pyrazole derivatives has been investigated for antiviral properties. nih.gov The development of new antiviral treatments for persistent viral infections like Hepatitis B (HBV) is a significant area of research. nih.govnatap.org Current strategies focus on various stages of the viral life cycle, including viral entry, replication, and assembly. nih.govnatap.org

The search for novel antiviral agents involves identifying new viral targets and developing direct-acting antivirals (DAAs) and host-targeting antivirals (HTAs). nih.gov Potential targets for HBV, for example, include the viral polymerase, capsid assembly, and the covalently closed circular DNA (cccDNA). nih.govnatap.org The goal is to achieve a "functional cure" by not only suppressing the virus but also clearing it from the body. natap.org While some pyrazole analogues have been screened for anti-HIV activity, the results were not detailed. nih.gov The potential for drug-drug interactions is a critical consideration in the development and use of antiviral therapies, as many patients require concomitant medications for other conditions. viralhepatitisjournal.org

Research into Anti-inflammatory and Analgesic Mechanisms at the Molecular Level

A number of 4-dialkylamino-1-(1-phenyl-1H-pyrazol-4-yl)butan-1-ol derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities in vivo. nih.gov Within this series, dimethylamino derivatives demonstrated good analgesic activity. nih.gov However, the anti-inflammatory activity of the tested pyrazole derivatives was generally weak. nih.gov

In a separate study, a different heterocyclic compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, exhibited pronounced analgesic and anti-inflammatory effects. biomedpharmajournal.org In a hot plate test, this compound showed high analgesic activity by increasing the pain sensitivity threshold in a thermal pain model, significantly outperforming the reference drugs. biomedpharmajournal.org Furthermore, its anti-inflammatory effect in a formalin-induced arthritis model in rats was found to be 3.3 times greater than that of diclofenac (B195802) sodium at a specific dose. biomedpharmajournal.org These findings suggest that while some pyrazole derivatives have shown promise, other related heterocyclic structures may offer more potent anti-inflammatory and analgesic properties. nih.govbiomedpharmajournal.org Many of the pyrazole derivatives also exhibited strong platelet anti-aggregating properties in vitro. nih.gov

Table 2: Pharmacological Activities of Pyrazole Derivatives

| Compound Type | Analgesic Activity | Anti-inflammatory Activity | Platelet Anti-aggregating Activity |

| 4-dialkylamino-1-(1-phenyl-1H-pyrazol-4-yl)butan-1-ols | Good (dimethylamino derivatives) nih.gov | Weak nih.gov | Strong (most derivatives) nih.gov |

Cellular Target Identification in Specific Disease Models

The identification of cellular targets is a crucial step in understanding the mechanism of action of therapeutic compounds. For pyrazole derivatives with antileishmanial activity, molecular modeling has been employed to predict interactions with parasitic targets. nih.gov This in silico approach helps to identify electronic regions and structural orientations of the compounds that are likely important for their activity, guiding the design of more potent derivatives. nih.gov

In the context of cancer, imatinib (B729), a well-known kinase inhibitor, is used to treat various malignancies, including Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) and gastrointestinal stromal tumors (GIST). fda.gov Its mechanism involves targeting specific cellular kinases that drive the growth of these cancers. While not a direct derivative of the title compound, the example of imatinib highlights the importance of identifying specific molecular targets to develop effective therapies. The development of new pyrazole-based compounds often involves screening against a panel of kinases or other cellular targets relevant to the disease model being studied.

Future Perspectives and Emerging Research Avenues for 4 1 Benzyl 1h Pyrazol 4 Yl Aniline Chemistry

Development of Novel and Sustainable Synthetic Routes for Complex Analogues

The synthesis of pyrazole (B372694) derivatives is well-established, traditionally relying on the cyclocondensation of a hydrazine (B178648) with a 1,3-difunctional compound, such as a β-diketone or an α,β-unsaturated ketone. mdpi.com However, future research will increasingly focus on developing novel and sustainable synthetic methodologies to create complex analogues of 4-(1-Benzyl-1H-pyrazol-4-YL)aniline.

Key areas of development include:

One-Pot Reactions: Multi-component, one-pot reactions are gaining traction as they offer a streamlined approach to complex molecules. For instance, methods for preparing 3,5-substituted pyrazoles from terminal alkynes, aromatic aldehydes, and hydrazines in a single step have been reported, offering high yields and regioselectivity. nih.gov

Green Chemistry Approaches: The principles of green chemistry are becoming central to synthetic design. This involves using environmentally benign solvents (like ethanol/water mixtures), minimizing waste, and employing energy-efficient methods such as grinding techniques, which have been shown to produce pyrazoline derivatives in excellent yields within minutes. journalijar.comnih.gov

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, and mixing), enhanced safety, and scalability. Adapting existing batch syntheses of pyrazole analogues to flow chemistry systems could enable more efficient and reproducible production of complex derivatives.

Catalysis: The use of novel catalysts, including heterogeneous catalysts and nanocatalysts, can improve reaction efficiency, reduce waste, and allow for easier product purification. These advanced catalytic systems can facilitate the construction of the pyrazole core and the introduction of diverse functional groups onto the this compound scaffold.

These advanced synthetic strategies will be crucial for building libraries of complex analogues, which are essential for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

Advanced Spectroscopic Characterization Techniques and Polymorphism Studies

The structural confirmation of newly synthesized compounds relies heavily on spectroscopic techniques. While standard methods like ¹H NMR, ¹³C NMR, and mass spectrometry are routine, future research will leverage more advanced techniques for a deeper understanding of the molecular architecture of this compound analogues. nih.govuran.uaresearchgate.net

Advanced Spectroscopic Methods:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning complex proton and carbon signals, especially in highly substituted analogues.

Solid-State NMR (ssNMR): This technique provides detailed information about the structure and dynamics of molecules in the solid state, which is crucial for studying polymorphism.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules, providing precise information on bond lengths, angles, and intermolecular interactions.

Polymorphism Studies: Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs can have distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact a drug's efficacy and safety. Future research on this compound derivatives must include comprehensive polymorphism screening using techniques like:

Powder X-ray Diffraction (PXRD)

Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA)

Understanding and controlling the polymorphic forms of these compounds will be essential for developing robust and reliable pharmaceutical products.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can navigate the vastness of chemical space to identify novel molecules with desired properties, predict their biological activity, and even suggest synthetic pathways. asiaresearchnews.comyoutube.com

For the this compound scaffold, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build robust QSAR models that correlate the structural features of pyrazole derivatives with their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Generative Models: Deep generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn from existing chemical data to design entirely new molecules. nih.gov By providing the model with a desired property profile, it can generate novel pyrazole analogues optimized for specific targets.

Reaction Prediction and Synthesis Design: AI tools are being developed to predict the outcomes of chemical reactions and even design complete synthetic routes from commercially available starting materials. asiaresearchnews.comnih.gov This can significantly reduce the time and resources spent on developing synthetic strategies for complex target molecules. nih.gov A study published in 2025 demonstrated the use of an ML-driven approach to predict reaction yields for C2-carboxylated 1,3-azoles, a related class of compounds, showcasing the potential for these methods to rationalize molecular design. nih.gov

The integration of AI and ML will enable a more targeted and efficient exploration of the chemical space around this compound, accelerating the discovery of new drug candidates. researchgate.net

Exploration of New Therapeutic Areas through Target-Based Screening Approaches

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govmdpi.com Many pyrazole-containing compounds are known to be potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. researchgate.netmdpi.comnih.gov

Future research will employ target-based screening to explore new therapeutic applications for analogues of this compound. This involves:

High-Throughput Screening (HTS): Screening large libraries of pyrazole derivatives against specific protein targets (e.g., kinases, G-protein coupled receptors, enzymes) can rapidly identify "hit" compounds.

Molecular Docking: Computational docking studies can predict the binding affinity and orientation of pyrazole analogues within the active site of a target protein. researchgate.netnih.govresearchgate.net This in silico approach helps to prioritize compounds for experimental testing and provides insights into the molecular basis of their activity. researchgate.netnih.govresearchgate.net For example, docking studies have been used to identify pyrazole derivatives as potential inhibitors of VEGFR-2, a key target in angiogenesis and cancer therapy. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves screening smaller molecular fragments to identify those that bind to a target. These fragments can then be grown or linked together to create more potent lead compounds based on the this compound scaffold.

These screening strategies will be instrumental in uncovering novel biological activities and expanding the therapeutic potential of this compound class beyond currently known applications. mdpi.comnih.gov

Elucidation of Complex Molecular Mechanisms at Proteomic and Genomic Levels

Understanding how a compound exerts its effects at a systems level is crucial for modern drug development. Beyond identifying a primary molecular target, future research will aim to unravel the broader impact of this compound analogues on cellular networks using "-omics" technologies.

Proteomics: Techniques like mass spectrometry-based proteomics can provide a global snapshot of protein expression and post-translational modifications in cells treated with a compound. This can help identify not only the intended target but also off-target effects and downstream signaling pathways that are modulated.

Genomics and Transcriptomics: DNA microarrays and RNA-sequencing (RNA-Seq) can reveal how a compound alters gene expression across the entire genome. This can provide valuable clues about the compound's mechanism of action, potential toxicity, and biomarkers for patient stratification.

Chemoproteomics: This specialized approach uses chemical probes, often derived from the compound of interest, to directly identify protein targets in a complex biological sample. This can be a powerful tool for target deconvolution and validation.

By integrating these systems-level approaches with traditional biochemical and cell-based assays, researchers can build a comprehensive understanding of the molecular mechanisms underlying the biological effects of this compound derivatives. This deep mechanistic insight is essential for optimizing lead compounds and advancing them toward clinical applications. For instance, studies on other pyrazole derivatives have used flow cytometry to show effects on cell cycle progression and apoptosis, and have measured the activation of specific proteins like caspases to confirm the molecular pathway of cell death. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.